1-Aziridineacrylic acid, ethyl ester
Description
1-Aziridineacrylic acid, ethyl ester (ethyl (E)-3-(aziridin-1-yl)prop-2-enoate; CID 5380226) is a nitrogen-containing heterocyclic compound characterized by an aziridine ring (a three-membered cyclic amine) conjugated with an acrylic acid ethyl ester moiety. Its molecular formula is C₇H₁₁NO₂, with a SMILES notation of CCOC(=O)/C=C/N1CC1 and an InChIKey of OICDJJATTQWQLV-ONEGZZNKSA-N . The compound exhibits a planar geometry at the α,β-unsaturated ester group, which may contribute to its reactivity in cycloaddition or nucleophilic substitution reactions. Collision cross-section (CCS) predictions for its adducts range from 131.6 Ų ([M+H]⁺) to 143.1 Ų ([M+Na]⁺), indicating moderate molecular polarity and size .
Structure
3D Structure
Properties
CAS No. |
50868-08-1 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl (E)-3-(aziridin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)3-4-8-5-6-8/h3-4H,2,5-6H2,1H3/b4-3+ |
InChI Key |
OICDJJATTQWQLV-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/N1CC1 |
Canonical SMILES |
CCOC(=O)C=CN1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aziridineacrylic acid, ethyl ester can be synthesized through the reaction of aziridine with ethyl acrylate under controlled conditions. The reaction typically involves the use of a base catalyst to facilitate the nucleophilic addition of aziridine to the double bond of ethyl acrylate. The reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity starting materials and catalysts is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Aziridineacrylic acid, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Acrylic acid and ethanol.
Reduction: Ethyl 3-aminopropanoate.
Substitution: Various substituted aziridine derivatives.
Scientific Research Applications
1-Aziridineacrylic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-aziridineacrylic acid, ethyl ester involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions in the presence of nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound may target specific enzymes or proteins, leading to inhibition or modification of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Aziridine Derivatives
Ethyl Aziridinyl Formate (CAS 671-51-2)
Ethyl aziridinyl formate (1-aziridinecarboxylic acid, ethyl ester) shares the aziridine-ester backbone but replaces the acrylic acid group with a formate moiety. Its molecular formula is C₅H₉NO₂, with a simpler structure (CCC1C(N1)OC=O) and lower molecular weight (131.13 g/mol vs. 141.17 g/mol for 1-aziridineacrylic acid, ethyl ester) .
Table 1: Structural Comparison of Aziridine Esters
| Property | This compound | Ethyl Aziridinyl Formate |
|---|---|---|
| Molecular Formula | C₇H₁₁NO₂ | C₅H₉NO₂ |
| Functional Groups | Aziridine, α,β-unsaturated ester | Aziridine, formate ester |
| Predicted CCS ([M+H]⁺) | 131.6 Ų | Not reported |
| Known Reactivity | Potential for cycloaddition | Limited data |
Aziridine-2-Carboxylic Esters
Aziridine-2-carboxylic esters (e.g., ethyl aziridine-2-carboxylate) are synthesized from oxirane-2-carboxylic esters via ring-opening reactions . These compounds lack the conjugated double bond present in this compound, limiting their utility in reactions requiring π-system participation. However, their stereochemical rigidity makes them valuable in asymmetric synthesis .
Caffeic Acid Ethyl Ester (CAEE)
Caffeic acid ethyl ester (CAEE) is a phenolic ester with demonstrated antidiabetic and antioxidant properties. Unlike this compound, CAEE features a catechol group that enables radical scavenging and modulation of lipid metabolism pathways . Its hydrophobicity (logP ~2.8) contrasts with the moderate polarity of the aziridine-containing ester, which may limit membrane permeability in biological systems.
Myristic Acid Ethyl Ester
Myristic acid ethyl ester (CAS 124-06-1) is a saturated fatty acid ester used in lipid dynamics studies and biodegradable materials. Its long aliphatic chain (C₁₄) confers high hydrophobicity, whereas this compound’s compact structure and nitrogen ring enhance solubility in polar aprotic solvents like DMSO .
Comparison with Industrial Ethyl Esters
Ethyl Acrylate (CAS 140-88-5)
Ethyl acrylate, a widely used monomer in polymer production, shares the α,β-unsaturated ester group with this compound. However, the absence of the aziridine ring reduces its toxicity profile (though it is still a skin irritant ).
Fatty Acid Ethyl Esters (FAEEs)
FAEEs, such as those derived from biodiesel (e.g., ethyl palmitate), are non-polar esters with high combustion efficiency. Their physical properties (e.g., melting points below −20°C) differ markedly from this compound, which likely has a higher melting point due to molecular rigidity .
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